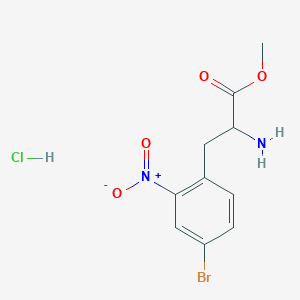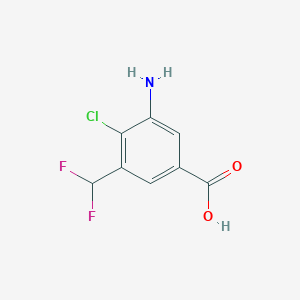
1-Icosylpyridinium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Icosylpyridinium bromide is a quaternary ammonium compound with the molecular formula C25H46BrN. It is a pyridinium salt where the pyridinium ion is substituted with an icosyl group (a 20-carbon alkyl chain).
准备方法
Synthetic Routes and Reaction Conditions: 1-Icosylpyridinium bromide can be synthesized through the quaternization reaction of pyridine with 1-bromoeicosane. The reaction typically involves heating pyridine with 1-bromoeicosane in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction proceeds as follows: [ \text{C}5\text{H}5\text{N} + \text{C}{20}\text{H}{41}\text{Br} \rightarrow \text{C}{25}\text{H}{46}\text{BrN} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to control temperature, pressure, and reaction time efficiently .
化学反应分析
Types of Reactions: 1-Icosylpyridinium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, such as hydroxide, cyanide, or thiolate ions.
Oxidation: The icosyl chain can undergo oxidation reactions, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: The pyridinium ring can be reduced to form the corresponding piperidine derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Formation of 1-icosylpyridinium derivatives with different anions.
Oxidation: Formation of icosyl alcohol, icosyl aldehyde, or icosanoic acid.
Reduction: Formation of 1-icosylpiperidine.
科学研究应用
1-Icosylpyridinium bromide has several scientific research applications, including:
Surfactant: Used in the formulation of detergents and emulsifiers due to its ability to reduce surface tension.
Antimicrobial Agent: Exhibits antimicrobial properties, making it useful in disinfectants and antiseptics.
Gene Delivery: Employed in gene delivery systems due to its ability to form complexes with DNA and facilitate cellular uptake.
Corrosion Inhibitor: Used in corrosion inhibition for metals, particularly in acidic environments
作用机制
The mechanism of action of 1-icosylpyridinium bromide involves its interaction with cellular membranes. The long icosyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial and gene delivery applications. The pyridinium ring can also interact with nucleic acids, facilitating the formation of stable complexes for gene delivery .
相似化合物的比较
1-Icosylpyridinium bromide can be compared with other pyridinium salts and quaternary ammonium compounds:
Cetylpyridinium Chloride: Similar in structure but with a shorter alkyl chain (16 carbons). Used primarily in oral care products.
Benzalkonium Chloride: A mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths. Used as a disinfectant and preservative.
Hexadecyltrimethylammonium Bromide: Similar in structure but with a trimethylammonium group instead of a pyridinium ring. Used as a surfactant and phase transfer catalyst.
Uniqueness: this compound’s uniqueness lies in its long icosyl chain, which imparts distinct surfactant properties and enhances its ability to interact with lipid membranes. This makes it particularly effective in applications requiring strong membrane disruption or stabilization .
属性
IUPAC Name |
1-icosylpyridin-1-ium;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H46N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23-26-24-21-19-22-25-26;/h19,21-22,24-25H,2-18,20,23H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFRZGDWHWJPAF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H46BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one](/img/structure/B2907280.png)
![4-Bromo-2-{[(2-fluorophenyl)amino]methyl}phenol](/img/structure/B2907281.png)


![5-[(3-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2907285.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2907287.png)

![1-(3,4-Dimethylphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2907290.png)

![3-Formyl-N-spiro[2.4]heptan-7-yl-1H-indole-6-carboxamide](/img/structure/B2907293.png)
![[2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanamine hydrochloride](/img/structure/B2907296.png)

![2-cyclopropyl-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide](/img/structure/B2907300.png)
